

An In-Depth Technical Guide to Triallylamine: Chemical Structure, Properties, and Reactions

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Compound of Interest

Compound Name: *Triallylamine*

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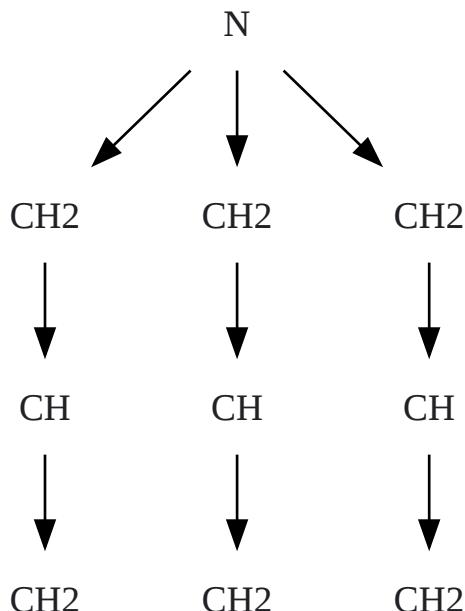
Abstract

Triallylamine is a versatile tertiary amine with the chemical formula $(C_3H_5)_3N$. Characterized by the presence of three allyl groups attached to a central nitrogen atom, it serves as a valuable building block in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key reactions of **triallylamine**. Detailed experimental protocols for its synthesis and selected transformations are provided, alongside spectroscopic data for its characterization. While **triallylamine** itself is not a therapeutic agent, its derivatives have been explored for various applications, and an understanding of its chemistry is pertinent for professionals in chemical and pharmaceutical research.

Chemical Structure and Identification

Triallylamine is systematically named N,N-bis(prop-2-en-1-yl)prop-2-en-1-amine. Its structure consists of a central nitrogen atom bonded to three allyl groups.

Molecular Structure:



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Caption: 2D Chemical Structure of **Triallylamine**.

Table 1: Chemical Identifiers of **Triallylamine**

Identifier	Value
IUPAC Name	N,N-bis(prop-2-enyl)prop-2-en-1-amine
CAS Number	102-70-5[1]
Molecular Formula	C ₉ H ₁₅ N[1]
SMILES	C=CCN(CC=C)CC=C
InChI	1S/C9H15N/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2

Physicochemical and Spectroscopic Properties

Triallylamine is a colorless to pale yellow liquid with a characteristic fish-like or ammonia-like odor.[2] It is flammable and should be handled with appropriate safety precautions.

Table 2: Physicochemical Properties of **Triallylamine**

Property	Value	Reference
Molecular Weight	137.22 g/mol	[1]
Density	0.809 g/cm ³ at 25 °C	[2]
Boiling Point	155-156 °C	[2]
Melting Point	-70 °C	
Flash Point	39.4 °C	[2]
Water Solubility	Slightly soluble	[2]
Refractive Index	1.451 at 20 °C	
pKa	8.31	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **triallylamine**.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of **triallylamine** in CDCl₃ typically shows three main signals corresponding to the different types of protons in the allyl groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

IR (Infrared) Spectroscopy: The IR spectrum of **triallylamine** exhibits characteristic absorption bands for the C-H bonds of the alkene and alkane groups, the C=C double bond, and the C-N bond.[\[1\]](#)

Table 3: Spectroscopic Data of **Triallylamine**

Spectroscopy	**Characteristic Peaks/Shifts (ppm or cm ⁻¹) **
¹ H NMR (CDCl ₃)	~5.8-6.0 (m, 3H, -CH=), ~5.1-5.2 (m, 6H, =CH ₂), ~3.1 (d, 6H, N-CH ₂ -)
¹³ C NMR (CDCl ₃)	~135 (=CH), ~116 (=CH ₂), ~56 (N-CH ₂)
IR (liquid film)	~3080 (C-H stretch, =C-H), ~2980, 2850 (C-H stretch, -C-H), ~1645 (C=C stretch), ~995, 915 (C-H bend, =C-H)

Synthesis and Experimental Protocols

Synthesis of Triallylamine

Triallylamine is typically synthesized by the reaction of allyl chloride with ammonia under elevated temperature and pressure.[\[2\]](#)[\[3\]](#) This reaction also produces monoallylamine and diallylamine as byproducts.



Experimental Protocol: Synthesis of **Triallylamine**

This protocol describes a general laboratory-scale synthesis.

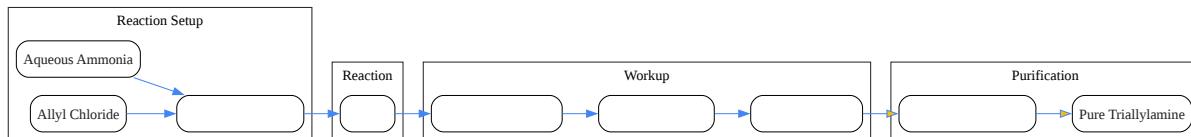
Materials:

- Allyl chloride
- Aqueous ammonia solution (e.g., 28%)
- Sodium hydroxide
- Diethyl ether
- Anhydrous magnesium sulfate
- Round-bottom flask

- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- In a well-ventilated fume hood, charge a round-bottom flask with an aqueous ammonia solution.
- Cool the flask in an ice bath and slowly add allyl chloride dropwise with stirring. An excess of ammonia is used to favor the formation of the primary amine initially, which is then further alkylated.
- After the addition is complete, allow the mixture to warm to room temperature and then heat it under reflux for several hours.
- Cool the reaction mixture and make it basic by the addition of a concentrated sodium hydroxide solution.
- Extract the aqueous layer with diethyl ether.
- Combine the organic extracts and dry them over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent by rotary evaporation.
- The resulting crude product, a mixture of mono-, di-, and **triallylamine**, is then purified by fractional distillation to isolate **triallylamine**.



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Caption: Experimental workflow for the synthesis of **triallylamine**.

Key Reactions of Triallylamine

The three allyl groups in **triallylamine** are reactive and can participate in a variety of chemical transformations, making it a useful intermediate in organic synthesis.

Ruthenium-Catalyzed Synthesis of 2-Ethyl-3-methylquinolines

Triallylamine can react with anilines in the presence of a ruthenium catalyst to form 2-ethyl-3-methylquinolines.^[2] This reaction is a valuable method for the synthesis of substituted quinoline derivatives, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of 2-Ethyl-3-methylquinoline from Aniline and **Triallylamine**

This is a representative protocol based on known ruthenium-catalyzed reactions.

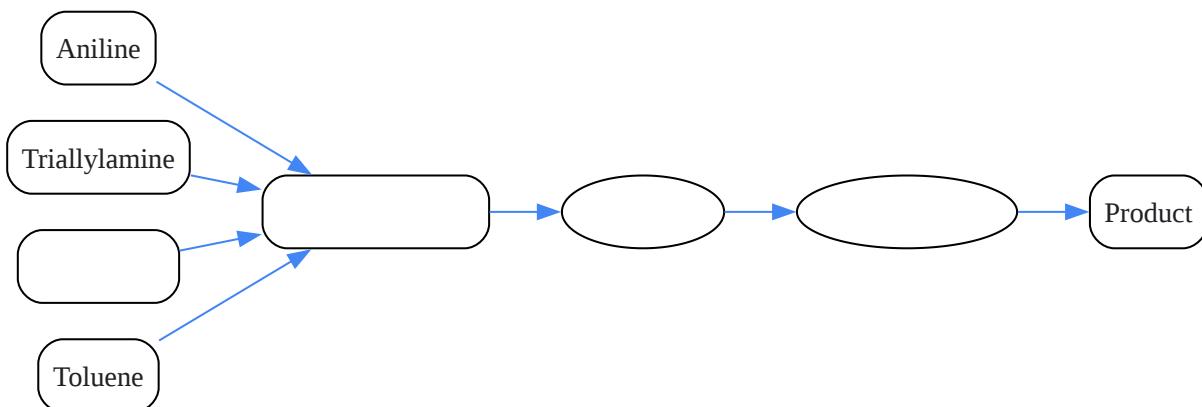
Materials:

- Aniline
- **Triallylamine**
- Tris(triphenylphosphine)ruthenium(II) chloride ($\text{RuCl}_2(\text{PPh}_3)_3$)

- Toluene (anhydrous)
- Schlenk flask
- Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

- To a Schlenk flask under an inert atmosphere, add aniline, **triallylamine**, and the ruthenium catalyst in anhydrous toluene.
- Seal the flask and heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for 24-48 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-ethyl-3-methylquinoline.



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Caption: Workflow for quinoline synthesis.

Hydrozirconation

The alkene functional groups in **triallylamine** can undergo hydrozirconation upon treatment with Schwartz's reagent (Cp_2ZrHCl). This reaction forms an organozirconium intermediate that can be further functionalized, for example, by transmetalation.^[2]

Cycloaddition Reactions

Triallylamine can participate in cycloaddition reactions. For instance, it reacts with fluorinated 1,3,4-oxadiazoles to yield cage compounds of the octahydro-2,7-methanofuro[3,2-c]pyridine series.^[2]

Biological Activity and Relevance in Drug Development

Triallylamine itself is not known to have specific biological activity or be involved in defined signaling pathways relevant to drug development. Its primary use is as a chemical intermediate. However, the broader class of allylamine derivatives includes compounds with significant biological activity, most notably as antifungal agents. These antifungal allylamines, such as naftifine and terbinafine, act by inhibiting the enzyme squalene epoxidase, which is a key enzyme in the fungal ergosterol biosynthesis pathway. This mode of action is distinct from that of azole antifungals.

While **triallylamine** is not a direct precursor to these specific drugs, its chemistry is relevant to the synthesis of novel amine-containing compounds that could be explored for various therapeutic applications. The ability to functionalize the allyl groups provides a route to a diverse range of molecular architectures.

Safety and Handling

Triallylamine is a flammable liquid and a corrosive substance that can cause severe skin and eye irritation.^[1] It is also toxic if inhaled or ingested. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is incompatible with strong oxidizing agents.

Conclusion

Triallylamine is a valuable and reactive chemical intermediate with a well-defined structure and set of properties. Its utility in organic synthesis is demonstrated through its participation in various reactions, including the formation of complex heterocyclic structures. While not a bioactive molecule in its own right in the context of drug development, the chemical principles and reactions associated with **triallylamine** are of interest to researchers and scientists involved in the synthesis of novel chemical entities with potential therapeutic applications. The experimental protocols provided herein offer a practical guide for the synthesis and utilization of this versatile compound.

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